

Technical Guide: (2R,3R)-2-amino-3-methoxybutan-1-ol

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Compound of Interest

Compound Name: (2R,3R)-2-amino-3-methoxybutan-1-ol

Cat. No.: B2545119

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Executive Summary

This document provides a summary of the available information for the chiral compound **(2R,3R)-2-amino-3-methoxybutan-1-ol**. Extensive searches of public chemical databases have revealed that while the structure is indexed, there is a notable absence of a registered CAS number and published experimental data for this specific stereoisomer. Consequently, this guide focuses on presenting the available structural and predicted data. A proposed synthetic workflow is also provided as a conceptual guide for its potential stereoselective synthesis.

Compound Identification and Properties

A specific CAS (Chemical Abstracts Service) registry number for **(2R,3R)-2-amino-3-methoxybutan-1-ol** could not be identified in publicly available databases. The compound is, however, registered in PubChem with the Compound ID (CID) 55284136.

Structural Information

Identifier	Value
IUPAC Name	(2R,3R)-2-amino-3-methoxybutan-1-ol
Molecular Formula	C ₅ H ₁₃ NO ₂ [1]
SMILES	C--INVALID-LINK--N">C@HOC [1]
InChI	InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 [1]
InChIKey	VQUTYQMVHBLVDR-RFZPGFLSSA-N [1]

Predicted Physicochemical Properties

The following data are computationally predicted and have not been experimentally verified.

Property	Predicted Value	Source
Monoisotopic Mass	119.09463 Da	PubChemLite [1]
XlogP	-1.0	PubChemLite [1]

Predicted Collision Cross Section (CCS)

The following CCS values were calculated using CCSbase and provide a predicted measure of the ion's size and shape in the gas phase.[\[1\]](#)

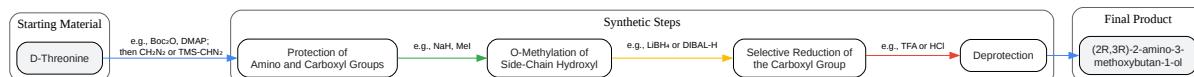
Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	120.10191	126.6
[M+Na] ⁺	142.08385	132.4
[M-H] ⁻	118.08735	125.1
[M+NH ₄] ⁺	137.12845	147.8
[M+K] ⁺	158.05779	133.0
[M+H-H ₂ O] ⁺	102.09189	121.9
[M+HCOO] ⁻	164.09283	148.0
[M+CH ₃ COO] ⁻	178.10848	171.3
[M+Na-2H] ⁻	140.06930	130.1
[M] ⁺	119.09408	125.2
[M] ⁻	119.09518	125.2

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield any published experimental studies for **(2R,3R)-2-amino-3-methoxybutan-1-ol**. As a result, there are no available experimental protocols for its synthesis, characterization, or biological evaluation.

Proposed Synthetic Workflow

Due to the lack of experimental data, a conceptual workflow for the stereoselective synthesis of **(2R,3R)-2-amino-3-methoxybutan-1-ol** is proposed. This pathway is based on established methodologies for the synthesis of chiral amino alcohols and has not been experimentally validated for this specific target molecule. The proposed route starts from a commercially available chiral precursor, D-threonine.



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Figure 1. A proposed, non-validated synthetic workflow for **(2R,3R)-2-amino-3-methoxybutan-1-ol**.

Signaling Pathways and Biological Activity

There is no published information regarding the biological activity or any associated signaling pathways for **(2R,3R)-2-amino-3-methoxybutan-1-ol**. Research into its biological effects would be a novel area of investigation.

Conclusion

(2R,3R)-2-amino-3-methoxybutan-1-ol is a structurally defined chiral molecule for which no CAS number or experimental data are currently available in the public domain. The information presented in this guide is based on predicted data from its chemical structure. The proposed synthetic workflow provides a conceptual starting point for its potential chemical synthesis. Further experimental investigation is required to determine its physicochemical properties, biological activity, and to develop validated synthetic and analytical protocols.

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References

- 1. PubChemLite - (2r,3r)-2-amino-3-methoxybutan-1-ol (C5H13NO2) [pubchemlite.lcsb.uni.lu]

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